molecular formula C15H19ClN2 B095309 Pirlindole hydrochloride CAS No. 16154-78-2

Pirlindole hydrochloride

Cat. No. B095309
CAS RN: 16154-78-2
M. Wt: 262.78 g/mol
InChI Key: LIFOOCLGAAEVIF-UHFFFAOYSA-N
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Description

Pirlindole hydrochloride is a drug classified as a reversible inhibitor of monoamine oxidase A enzyme (also known as a RIMA drug). It was developed and is currently used as an antidepressant in Russia . It is structurally and pharmacologically related to metralindole .


Synthesis Analysis

The Fischer indole synthesis between p-Tolylhydrazine Hydrochloride and 1,2-Cyclohexanedione gives 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. Imine formation with ethanolamine gives CID:2838578. Halogenation with phosphorus oxychloride gives the next intermediate. Intramolecular alkylation with the indole nitrogen resulted in Dehydropirlindole. Reduction of the imine with sodium borohydride completes the synthesis of pirlindole .


Molecular Structure Analysis

Pirlindole hydrochloride has a molecular formula of C15H19ClN2 and a molecular weight of 262.78 . The IUPAC name is 12-methyl-1,4-diazatetracyclo [7.6.1.0^ {5,16}.0^ {10,15}]hexadeca-9 (16),10,12,14-tetraene hydrochloride .


Chemical Reactions Analysis

Pirlindole hydrochloride is a selective and reversible inhibitor of monoamine oxidase A . Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A .


Physical And Chemical Properties Analysis

Pirlindole hydrochloride has a water solubility of 0.107 mg/mL, logP of 2.1 (ALOGPS) and 3.1 (Chemaxon), and logS of -3.3 (ALOGPS). The pKa (Strongest Basic) is 8.7. It has a refractivity of 70.42 m3·mol-1 and a polarizability of 27.27 Å^3 .

Scientific Research Applications

  • Antidepressant Properties : Pirlindole hydrochloride exhibits pharmacological effects typical of antidepressants. It antagonizes the depressant effects of reserpine and tetrabenazine and potentiates the central effects of amphetamine and l-dopa. It enhances the effects of various neurotransmitters and inhibits the neuronal uptake of noradrenaline. Clinical trials have shown its effectiveness as an antidepressant drug (Mashkovsky & Andrejeva, 1981).

  • Pharmacological Profile : The pharmacological profile of Pirlindole hydrochloride has been characterized through various experimental animal models, indicating its potential as a novel antidepressant (Martorana, Schindler & Nitz, 1985).

  • Bioavailability and Pharmacokinetics : Studies include the determination of Pirlindole in plasma and urine using high-performance liquid chromatography, providing insights into its bioavailability and pharmacokinetic properties (Ostrowski et al., 1984).

  • Inhibition of Monoamine Oxidase : Pirlindole hydrochloride has been studied for its ability to inhibit monoamine oxidase A (MAO-A) and B (MAO-B), with research showing potent and selective inhibition, particularly relevant for antidepressant action (Medvedev et al., 1998).

  • Reversible Inhibition of Monoamine Oxidase A : Pirlindole hydrochloride acts as a selective and reversible inhibitor of monoamine oxidase A, with secondary inhibitory effects on noradrenaline and 5-hydroxytryptamine reuptakes. This property differentiates it from other antidepressants (Bruhwyler, Liégeois & Géczy, 1997).

  • Preparative Enantiomer Resolution : Research has been conducted on the preparative resolution of pirlindole's enantiomers, which is crucial for understanding its pharmacological effects in more detail (Tullio et al., 1998).

  • Automated Determination in Plasma : A fully automated liquid chromatographic method has been developed for the determination of pirlindole enantiomers in human plasma, contributing to more efficient pharmacokinetic studies (Chiap et al., 2002).

  • Simultaneous Determination of Enantiomers and Oxidation Products : Liquid chromatography has been employed for the determination of pirlindole enantiomers and its oxidation product, dehydropirlindole, enhancing the understanding of its metabolic profile (Ceccato et al., 1998).

  • Central Effects and Monoamine Oxidase Inhibition : Studies on the central effects of pirlindole, especially its monoamine oxidase inhibition properties, highlight its potential therapeutic efficacy for depression (Maj et al., 1986).

  • Efficacy in Treatment of Depression : Clinical trials have demonstrated the efficacy and safety of pirlindole in treating depression, with significant improvements in depression and anxiety scores (De Wilde et al., 1996).

Future Directions

Pirlindole’s efficacy and safety have also been shown in the treatment of fibromyalgia . It is being studied in the treatment of fibromyalgia pain syndrome . This suggests that Pirlindole hydrochloride could have potential future applications in the treatment of other conditions beyond depression.

properties

IUPAC Name

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFOOCLGAAEVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60762-57-4 (Parent)
Record name Pirlindole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016154782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

262.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pirlindole hydrochloride

CAS RN

16154-78-2
Record name Pyrazidole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16154-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlindole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016154782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIRLINDOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W8I397C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Ceccato, P Hubert, P De Tullio, JF Liégeois… - … of pharmaceutical and …, 1998 - Elsevier
… Racemic pirlindole hydrochloride was supplied by Therabel (Brussels, Belgium), (+)-pirlindole and (−)-pirlindole were synthetised by derivatisation of racemic pirlindole with l-…
Number of citations: 10 www.sciencedirect.com
A Macedo, E Leiria, A Filipe - Clinical drug investigation, 2011 - Springer
Background: Depressive disorders are common health problems. Both preclinical and clinical studies have shown that pirlindole, a tetracyclic compound, is suitable for the management …
Number of citations: 14 link.springer.com
P De Tullio, A Felikidis, B Pirotte… - Helvetica chimica …, 1998 - Wiley Online Library
… Pirlindole hydrochloride was converted into the corresponding base and then derivatized with the different CDAs. Except for the (-)-menthy1 derivative, all diastereoisomers formed …
Number of citations: 13 onlinelibrary.wiley.com
J Bruhwyler, JF Liégeois, J Geczy - Pharmacological research, 1997 - Elsevier
Pirlindole is a tetracyclic compound that has been characterized as a potential antidepressant drug. It has pharmacological characteristics in common with both tricyclic antidepressants …
Number of citations: 42 www.sciencedirect.com
A Ceccato, P Hubert, P De Tullio, JF Liégeois… - … of pharmaceutical and …, 1998 - Elsevier
… Racemic pirlindole hydrochloride was supplied by Therabel Research (Brussels, Belgium), S-(+)-pirlindole and R-(−)-pirlindole were synthesised by derivatisation of racemic pirlindole …
Number of citations: 15 www.sciencedirect.com
P Chiap, A Ceccato, R Gora, P Hubert, J Géczy… - … of pharmaceutical and …, 2002 - Elsevier
… Racemic pirlindole hydrochloride was supplied by Therabel Research SA/NV (Brussels, Belgium). S-(+)-pirlindole and R-(−)-pirlindole were synthesised by derivatisation of racemic …
Number of citations: 35 www.sciencedirect.com
OA Buneeva, LN Aksenova… - … Chemistry: Research and …, 2020 - bmc-rm.org
The increase in enzyme inhibition developed during prolonged incubation of an enzyme preparation with a chemical substance may be associated with both the non-covalent and also …
Number of citations: 3 bmc-rm.org
OA Buneeva, LN Aksenova, AE Medvedev - 2020 - scholar.archive.org
The increase in enzyme inhibition developed during prolonged incubation of an enzyme preparation with a chemical substance may be associated with both the non-covalent and also …
Number of citations: 0 scholar.archive.org
P Correia, C Lopes, MEM Piedade… - Journal of Chemical & …, 2006 - ACS Publications
… (KTMC) (1) has been shown to be a useful starting material for the synthesis of antibacterial and antifungal agents 2 and as an intermediate in the synthesis of pirlindole hydrochloride (2…
Number of citations: 20 pubs.acs.org
VB Kurteva, BL Shivachev… - Royal Society Open …, 2019 - royalsocietypublishing.org
… Pirlindole hydrochloride was partitioned between 10% aq. NaOH and DCM to obtain the free base. To a solution of 1 (0.1 mol) in dry acetonitrile (300 ml), K 2 CO 3 (0.15 mol) and then …
Number of citations: 2 royalsocietypublishing.org

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